2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
CAS No. |
61445-72-5 |
|---|---|
Molecular Formula |
C6H8N4OS |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-(4-aminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H8N4OS/c7-4-1-2-9-6(10-4)12-3-5(8)11/h1-2H,3H2,(H2,8,11)(H2,7,9,10) |
InChI Key |
FBURXUPKDHFWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Nucleophilic Substitution via Thiolate Intermediate
The most widely reported method involves the reaction of 4-aminopyrimidine-2-thiol with chloroacetamide under basic conditions.
Procedure:
Reagents :
- 4-Aminopyrimidine-2-thiol (1.0 equiv)
- Chloroacetamide (1.1 equiv)
- Potassium hydroxide (1.2 equiv)
- Ethanol (solvent)
Steps :
- Dissolve 4-aminopyrimidine-2-thiol and KOH in ethanol.
- Reflux at 78°C for 30 minutes to generate the thiolate anion.
- Add chloroacetamide dropwise and continue refluxing for 4–6 hours.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1).
- Cool, evaporate ethanol, and precipitate the product with ice-cold water.
- Recrystallize from methanol/ethyl acetate (1:1) to obtain pure product.
Key Observations:
Alternative Solvent Systems
Modifying the solvent polarity improves yields in substrates with poor solubility:
Dimethylformamide (DMF)-Based Synthesis:
- Conditions :
- DMF as solvent, 90°C, 3 hours.
- Triethylamine (1.5 equiv) as base.
- Advantages : Higher solubility of intermediates; shorter reaction time.
- Yield : 89%.
Aqueous-Alcoholic Mixtures:
Characterization and Validation
Spectroscopic Data
Comparative Analysis of Methods
| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethanol/KOH | Ethanol | KOH | 78 | 4 | 92 |
| DMF/Triethylamine | DMF | Et3N | 90 | 3 | 89 |
| Aqueous-Ethanol | Ethanol/H2O | Na2CO3 | 25 | 12 | 78 |
Key Takeaways :
- Ethanol/KOH offers the highest yield and is preferred for lab-scale synthesis.
- DMF accelerates kinetics but requires higher temps, risking side reactions.
Industrial-Scale Considerations
Catalytic Enhancements
Challenges and Limitations
Emerging Methodologies
Enzymatic Synthesis
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or viral replication, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine Ring Substitution Variants
Hydroxy/Oxo-Substituted Pyrimidine Derivatives
- 2-[(4-Hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide (): Replacing the 4-amino group with 4-hydroxy and 6-oxo substituents alters hydrogen-bonding and electronic properties. However, the loss of the amino group may reduce nucleophilic reactivity .
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(chlorophenyl)acetamides (–13): These derivatives retain dual amino groups on the pyrimidine ring, enhancing hydrogen-bond donor capacity. Crystal structures reveal dihedral angles between pyrimidine and phenyl rings ranging from 42.25° to 67.84°, influencing molecular conformation and target binding .
Methyl-Substituted Pyrimidine Derivatives
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (): Methyl groups at the 4- and 6-positions introduce steric bulk and hydrophobicity. The dihedral angle between pyrimidine and benzene rings is 91.9°, indicating near-perpendicular orientation, which may limit π-π stacking interactions compared to planar conformations .
Acetamide Substituent Variations
Aromatic vs. Aliphatic Substituents
- This modification could enhance solubility in polar solvents .
- N-(Fluorophenyl) Derivatives (): Fluorine substituents on the phenyl ring increase electronegativity and metabolic stability. Compounds 38 and 39 (N-(2-fluorobenzyl) and N-(4-fluorobenzyl)) exhibit MIC values indicating moderate antimicrobial activity against E. coli .
Sulfonyl and Oxadiazole Modifications
- N-[(4-Aminophenyl)sulfonyl]-N-(pyrimidin-2-yl)acetamide (): The sulfonyl bridge enhances rigidity and may improve protease resistance.
- Oxadiazole-Containing Derivatives (): Compounds like 8t and 8u incorporate oxadiazole rings, which are electron-deficient and may engage in π-stacking. Bioassays show moderate LOX inhibition (IC₅₀: 20–50 µM) and α-glucosidase inhibition (IC₅₀: 10–30 µM), suggesting divergent biological roles compared to pyrimidine-based analogs .
Heterocyclic Core Replacements
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Findings and Implications
- Amino vs. Hydroxy/Oxo Substitutions: Amino groups enhance hydrogen-bonding and target affinity, while hydroxy/oxo groups improve solubility but reduce nucleophilicity .
- Steric and Electronic Effects : Methyl groups on pyrimidine increase hydrophobicity but may hinder target access, whereas fluorophenyl substituents enhance metabolic stability .
- Heterocyclic Diversity : Triazole and oxadiazole analogs exhibit distinct bioactivities, underscoring the importance of heterocycle choice in drug design .
Biological Activity
2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide includes a pyrimidine ring linked to a sulfanyl group and an acetamide moiety. This unique arrangement contributes to its biological activity, as the presence of the pyrimidine ring is known to enhance interactions with various biological targets.
Biological Activity Overview
The biological activities of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide can be categorized into several key areas:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives exhibiting acetamide linkages have been reported to possess activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
- Anticancer Activity :
- Enzyme Inhibition :
Antimicrobial Efficacy
A study investigated the antimicrobial properties of acetamide derivatives, including those related to 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide. The results indicated that these compounds could inhibit bacterial growth effectively, with some derivatives showing enhanced activity compared to traditional antibiotics .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | M. tuberculosis | 20 |
Anticancer Activity
In vitro studies have shown that 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide and its analogs can induce apoptosis in cancer cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| PC-3 | 15 | Cell cycle arrest |
| HCT116 | 12 | Caspase activation |
Structure–Activity Relationship (SAR)
The biological activity of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide is significantly influenced by its structural components. Modifications in the pyrimidine ring or the acetamide group can enhance or diminish activity against specific targets:
- Pyrimidine Substituents : Variations in substituents on the pyrimidine ring have been shown to affect binding affinity and selectivity towards enzymes like acetylcholinesterase.
- Sulfanyl Group Modifications : Alterations in the sulfanyl group can lead to improved antimicrobial properties, showcasing the importance of functional group positioning in drug design.
Q & A
Q. What are the recommended storage conditions for 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide to ensure stability during experiments?
Stability studies indicate that this compound should be stored at 0–6°C in a tightly sealed, moisture-free environment to prevent degradation. Its sulfanyl and acetamide groups are sensitive to hydrolysis under humid conditions. For long-term storage, inert gas purging (e.g., nitrogen or argon) is recommended to minimize oxidative side reactions .
Q. How can researchers confirm the purity and structural identity of synthesized 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide?
A multi-technique approach is essential:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the aminopyrimidine proton (δ 8.1–8.3 ppm) and acetamide carbonyl (δ 170–172 ppm) in - and -NMR spectra.
- Mass Spectrometry (MS): Validate the molecular ion peak at m/z 212.3 (M+H) via ESI-MS .
Q. What solvent systems are optimal for dissolving 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide in biological assays?
The compound exhibits moderate solubility in polar aprotic solvents like DMSO (≥50 mg/mL) and DMF . For aqueous buffers (e.g., PBS or cell culture media), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Solubility thresholds should be validated via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for synthesizing 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model transition states and identify energetically favorable pathways. For example:
- Sulfanyl-Acetamide Bond Formation: Evaluate the activation energy for nucleophilic substitution between 4-amino-2-mercaptopyrimidine and chloroacetamide.
- Solvent Effects: Use COSMO-RS simulations to predict solvent polarity impacts on reaction yield. Pair computational results with experimental validation via Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) .
Q. What crystallographic data are available for structural analogs, and how can they inform the design of derivatives?
Single-crystal X-ray diffraction of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveals:
- Bond Angles: The C–S–C angle in the sulfanyl linker is ~100.7°, indicating sp hybridization.
- Hydrogen Bonding: The aminopyrimidine NH group forms intermolecular H-bonds (N–H···O=C, ~2.8 Å), critical for crystal packing. These insights guide the design of derivatives with enhanced solubility or bioactivity by modifying H-bond donors/acceptors .
Q. How should researchers address contradictions between experimental and computational data for this compound’s reactivity?
Case Example: If DFT predicts a reaction yield of 85% but experiments yield only 60%:
- Error Source Identification: Check for unaccounted steric effects (e.g., substituent bulkiness in pyrimidine ring) or solvent interactions not modeled computationally.
- Validation: Perform control experiments (e.g., substituent scanning) and refine computational parameters (e.g., including explicit solvent molecules). Cross-reference with spectroscopic data (e.g., IR for intermediate trapping) .
Q. What methodologies are recommended for studying the metabolic stability of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide in vitro?
- Microsomal Incubations: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification: Employ high-resolution MS (HRMS) and MS/MS fragmentation to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare with synthetic standards for confirmation .
Methodological Notes
- Factorial Design for Synthesis Optimization: Apply a 2 factorial design to assess the impact of variables (temperature, catalyst concentration, reaction time) on yield. Use ANOVA to identify significant factors and interactions .
- Crystallography Workflow: For novel derivatives, grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data at 293 K (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
